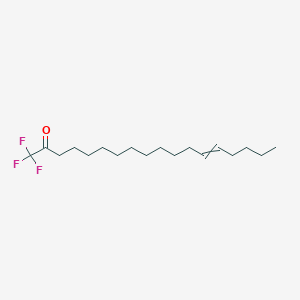
1,1,1-Trifluorooctadec-13-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluorooctadec-13-en-2-one: is an organofluorine compound characterized by the presence of three fluorine atoms attached to the first carbon of an octadec-13-en-2-one backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluorooctadec-13-en-2-one typically involves the introduction of trifluoromethyl groups into an octadec-13-en-2-one precursor. One common method is the reaction of octadec-13-en-2-one with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure safety and consistency. The process generally includes steps such as purification and distillation to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluorooctadec-13-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
1,1,1-Trifluorooctadec-13-en-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into various molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluorooctadec-13-en-2-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, affecting their function and activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoroacetone: Another organofluorine compound with similar trifluoromethyl groups but a different backbone structure.
1,1,1-Trifluoroacetylacetone: Contains both trifluoromethyl and acetyl groups, used in similar applications.
Uniqueness
1,1,1-Trifluorooctadec-13-en-2-one is unique due to its long carbon chain and the presence of a double bond, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
166812-75-5 |
|---|---|
Molecular Formula |
C18H31F3O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,1,1-trifluorooctadec-13-en-2-one |
InChI |
InChI=1S/C18H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22)18(19,20)21/h5-6H,2-4,7-16H2,1H3 |
InChI Key |
CMVYUUYNWUMURT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















